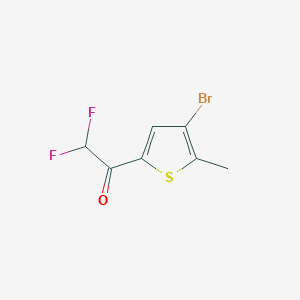
1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one is an organic compound that features a thiophene ring substituted with bromine and methyl groups, and a difluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for yield and purity, often involving purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted thiophenes, while oxidation can lead to sulfoxides or sulfones.
Scientific Research Applications
1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The bromine and difluoroethanone groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(4-Bromothiophen-2-yl)-2,2-difluoroethan-1-one
- 1-(4-Bromo-5-methylthiophen-2-yl)methylene-2-(perfluorophenyl)hydrazine
Uniqueness: 1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and difluoroethanone groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C7H5BrF2OS |
|---|---|
Molecular Weight |
255.08 g/mol |
IUPAC Name |
1-(4-bromo-5-methylthiophen-2-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H5BrF2OS/c1-3-4(8)2-5(12-3)6(11)7(9)10/h2,7H,1H3 |
InChI Key |
CFCHZEAMAMBLTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


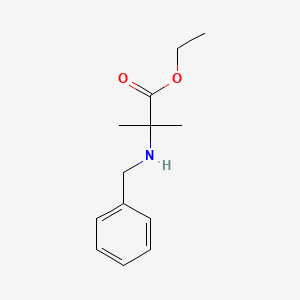
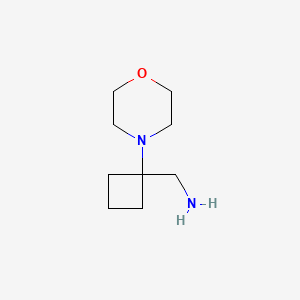
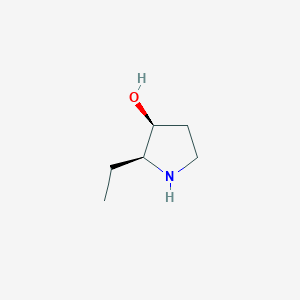
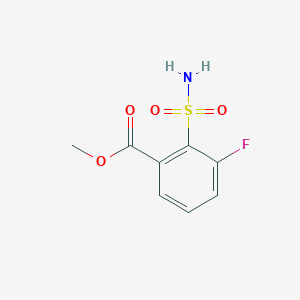
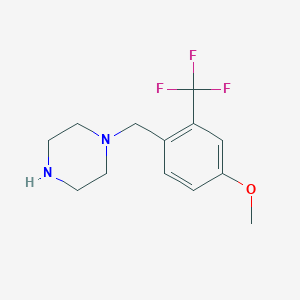
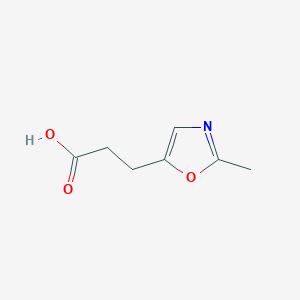
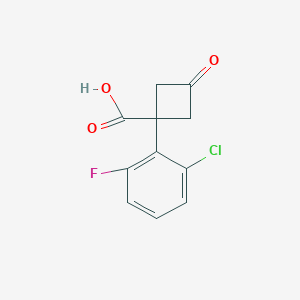
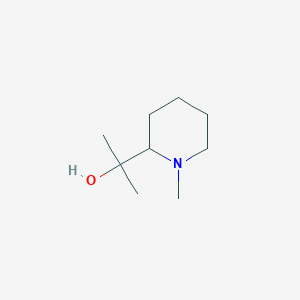
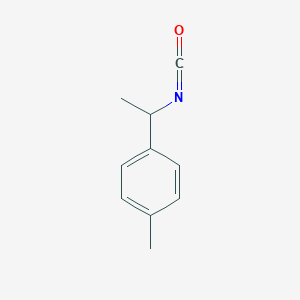
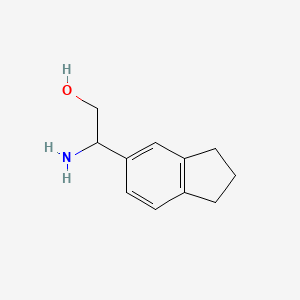
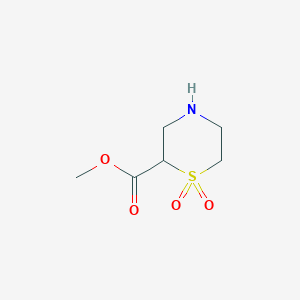

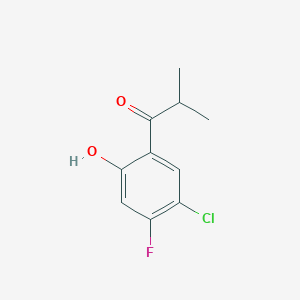
![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
